

(+)-Eudesmin: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B200590

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Introduction

(+)-Eudesmin, a lignan of significant interest in the scientific community, has demonstrated a range of promising biological activities. As a naturally occurring compound, its potential applications in pharmacology and drug development necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of **(+)-Eudesmin**, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Chemical and Physical Properties

(+)-Eudesmin is a furofuran lignan characterized by the chemical formula $C_{22}H_{26}O_6$.^[1] Its structure features two 3,4-dimethoxyphenyl units attached to a central furofuran ring system. A summary of its key quantitative physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ O ₆	[1]
Molar Mass	386.44 g/mol	[1]
Melting Point	107-109 °C	
Optical Rotation ([α] _D)	+64.5° (c=0.5, CHCl ₃)	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water.	
CAS Number	526-06-7	[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of **(+)-Eudesmin**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **(+)-Eudesmin** transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[2][3]
- Capillary tubes (sealed at one end)[4][5]
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **(+)-Eudesmin** is finely powdered using a mortar and pestle.[2]
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2][3][4][5]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2][5]
- Heating and Observation: The sample is heated at a rapid rate initially to determine an approximate melting point.[4] The apparatus is then allowed to cool. A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2][4]
- Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[4][6]

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of **(+)-Eudesmin**, which is indicative of its chirality.

Apparatus:

- Polarimeter[7][8]
- Polarimeter cell (1 dm tube)[7]
- Sodium D-line lamp (589 nm)[8]
- Volumetric flask and analytical balance

Procedure:

- Solution Preparation: A precise mass of **(+)-Eudesmin** is dissolved in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., 0.5 g/100 mL).

- Instrument Calibration: The polarimeter is turned on and allowed to warm up. The empty, clean polarimeter cell is inserted, and the instrument is zeroed.^[7]
- Sample Measurement: The polarimeter cell is filled with the prepared solution of **(+)-Eudesmin**, ensuring no air bubbles are present.^[7] The cell is placed in the polarimeter.
- Data Acquisition: The observed rotation (α) is measured and recorded.^[7]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter tube in decimeters (dm).^[9]
 - c is the concentration of the solution in g/mL.^[9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of **(+)-Eudesmin** in a given solvent.

Apparatus:

- Erlenmeyer flasks with stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Sample Preparation: An excess amount of solid **(+)-Eudesmin** is added to a known volume of the solvent in an Erlenmeyer flask.

- **Equilibration:** The flask is sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Withdrawal and Filtration:** A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid.
- **Quantification:** The concentration of **(+)-Eudesmin** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.^[10]
- **Data Reporting:** The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **(+)-Eudesmin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- **¹H NMR:** The proton NMR spectrum of **(+)-Eudesmin** typically shows signals for aromatic protons, methoxy group protons, and protons on the furofuran ring system.
- **¹³C NMR:** The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including signals for aromatic carbons, methoxy carbons, and carbons of the furofuran core.^{[1][11]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **(+)-Eudesmin**.

- **Sample Preparation:** For solid samples like **(+)-Eudesmin**, a common method is to dissolve the compound in a volatile solvent, deposit it onto a KBr or NaCl plate, and allow the solvent

to evaporate, leaving a thin film for analysis. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

- **Characteristic Absorptions:** The IR spectrum of **(+)-Eudesmin** is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(+)-Eudesmin**.

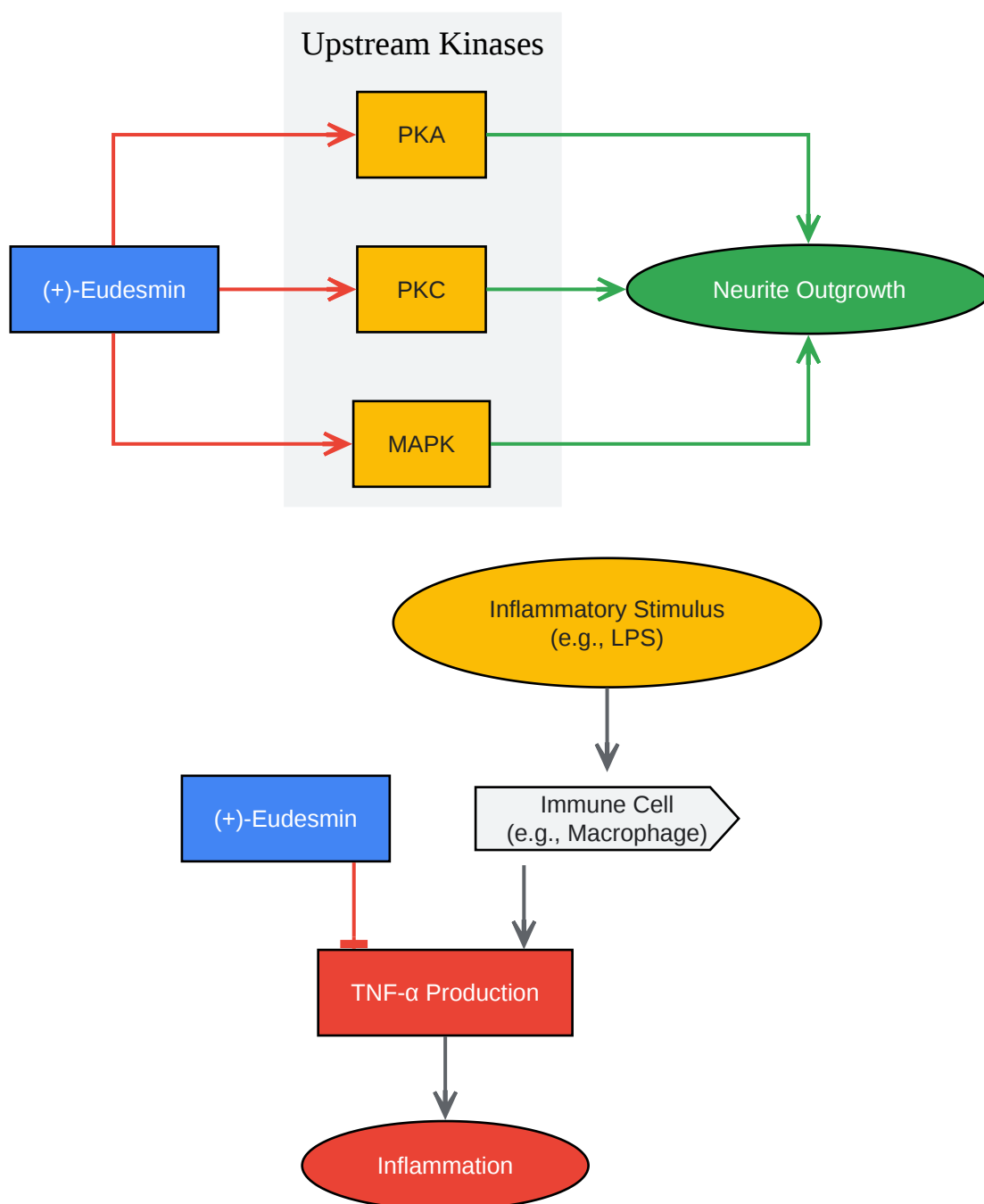
- **Ionization:** Electrospray ionization (ESI) is a common technique for analyzing lignans.
- **Fragmentation:** The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of **(+)-Eudesmin**. Fragmentation patterns can provide structural information, often involving cleavage of the ether linkages and fragmentation of the furofuran ring.^{[12][13][14]} The fragmentation of lignans can be complex but provides valuable data for structural confirmation.^[15]

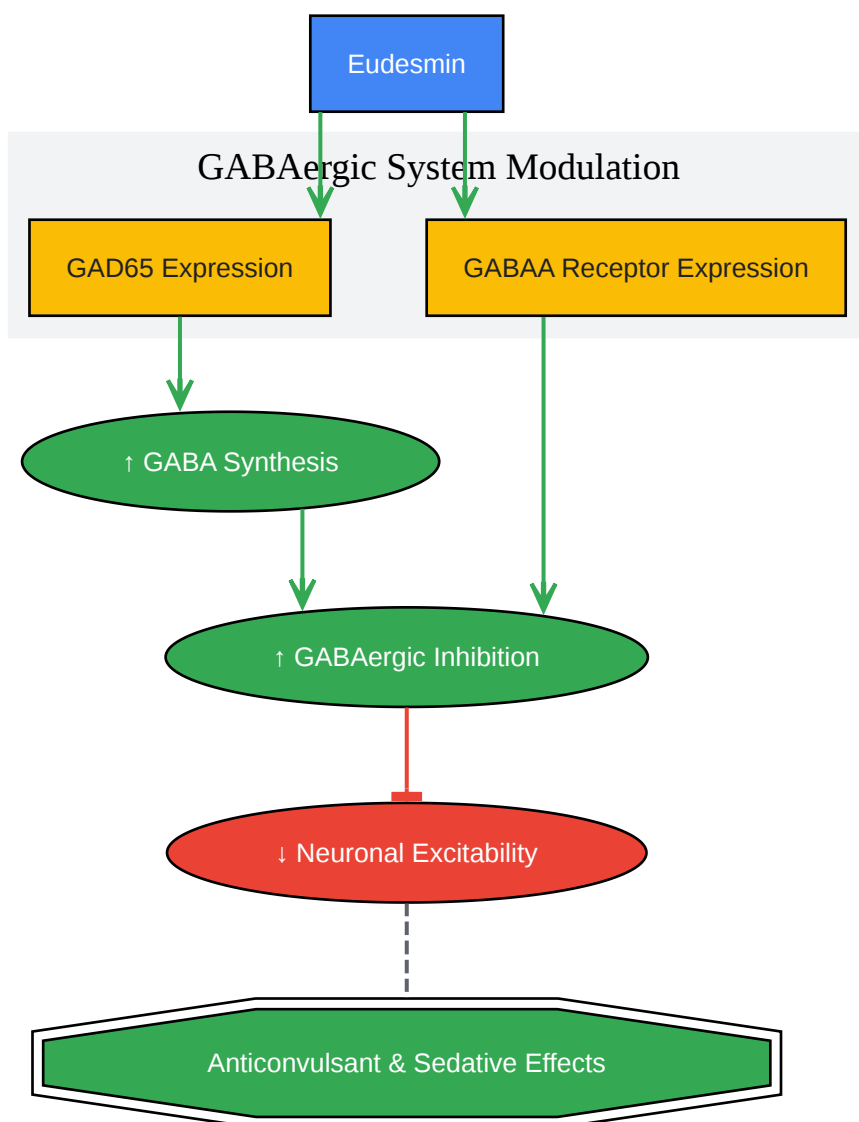
Signaling Pathways and Biological Activities

(+)-Eudesmin exhibits a variety of biological effects, and understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.

Neuritogenic Activity

(+)-Eudesmin has been shown to promote neurite outgrowth in PC12 cells. This activity is mediated through the activation of several key signaling pathways.





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